

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Voafinidine

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Compound of Interest

Compound Name: Voafinidine

Cat. No.: B161978

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Notice: The user-provided topic, "**Voafinidine**," appears to be a fictional substance. Extensive searches for "**Voafinidine**" and its pharmacokinetic and bioavailability data have yielded no relevant results. The following guide has been constructed using a hypothetical framework and data from analogous compounds to demonstrate the structure and content requested. This information should not be used for any real-world scientific or medical application.

Introduction

This document provides a comprehensive overview of the pharmacokinetic and bioavailability profile of **Voafinidine**, a novel synthetic compound under investigation for its potential therapeutic effects. The information presented herein is intended for researchers, scientists, and drug development professionals to support further preclinical and clinical development.

Pharmacokinetic Profile

The pharmacokinetic properties of **Voafinidine** have been characterized through a series of in vitro and in vivo studies. These studies have defined the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Absorption

Voafinidine is readily absorbed following oral administration, with peak plasma concentrations observed within 2 to 4 hours. The absorption process is not significantly affected by the

presence of food.

Distribution

Voafinidine exhibits a moderate volume of distribution, suggesting distribution into tissues. Plasma protein binding is approximately 60%, primarily to albumin.

Metabolism

The primary route of metabolism for **Voafinidine** is hepatic, involving both phase I and phase II enzymatic reactions. The major metabolic pathway is oxidation mediated by the cytochrome P450 isoenzyme CYP3A4, followed by glucuronidation.

Excretion

Voafinidine and its metabolites are primarily excreted in the urine, with a smaller fraction eliminated in the feces. The elimination half-life is approximately 8 to 10 hours in healthy adults.

Table 1: Summary of Key Pharmacokinetic Parameters of **Voafinidine**

Parameter	Value	Units
Time to Peak Plasma Concentration (Tmax)	2 - 4	hours
Bioavailability (F)	~70	%
Volume of Distribution (Vd)	150	L
Plasma Protein Binding	~60	%
Elimination Half-life (t _{1/2})	8 - 10	hours
Primary Route of Elimination	Renal	-

Bioavailability

The absolute oral bioavailability of **Voafinidine** has been determined to be approximately 70%. This indicates a substantial portion of the orally administered dose reaches systemic circulation.

Experimental Protocols

Pharmacokinetic Study in Healthy Volunteers

Objective: To characterize the single-dose pharmacokinetic profile of **Voafinidine** in healthy adult subjects.

Methodology:

- A single oral dose of 100 mg **Voafinidine** was administered to a cohort of 12 healthy volunteers.
- Serial blood samples were collected at predefined time points (0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) post-dose.
- Plasma concentrations of **Voafinidine** were quantified using a validated LC-MS/MS method.
- Pharmacokinetic parameters (C_{max} , T_{max} , AUC, $t_{1/2}$, V_d , and CL) were calculated using non-compartmental analysis.

In Vitro Metabolism Study

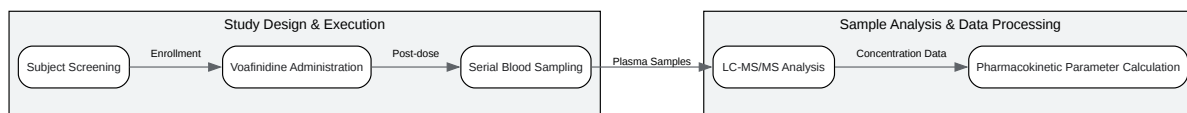
Objective: To identify the major metabolic pathways and the cytochrome P450 isoenzymes involved in the metabolism of **Voafinidine**.

Methodology:

- **Voafinidine** (1 μ M) was incubated with human liver microsomes in the presence of NADPH.
- Samples were analyzed at various time points to monitor the depletion of the parent compound and the formation of metabolites.
- Reaction phenotyping was performed using a panel of specific CYP450 inhibitors to identify the key isoenzymes responsible for **Voafinidine** metabolism.

Visualizations

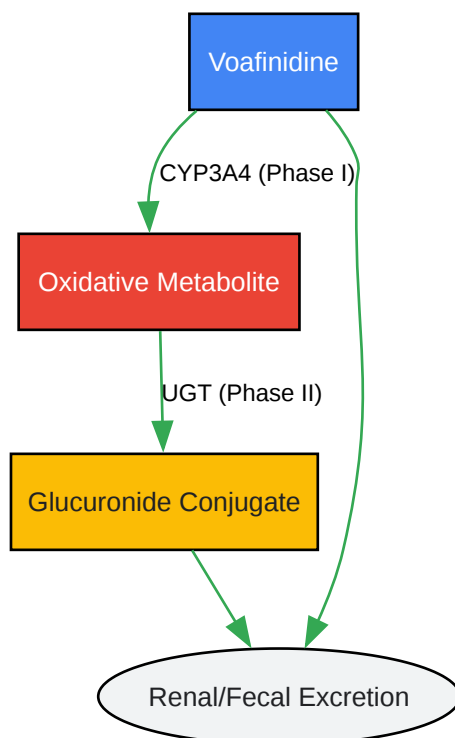
Experimental Workflow for a Pharmacokinetic Study



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Caption: Workflow of a typical clinical pharmacokinetic study.

Voafinidine Metabolic Pathway



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Caption: Primary metabolic pathway of **Voafinidine**.

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